molecular formula C4H5NO2S B13585210 3-Methoxyisoxazole-5-thiol

3-Methoxyisoxazole-5-thiol

Cat. No.: B13585210
M. Wt: 131.16 g/mol
InChI Key: ISBDZHNLFLSGOO-UHFFFAOYSA-N
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Description

3-Methoxyisoxazole-5-thiol is a specialized heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Isoxazole derivatives, five-membered rings containing adjacent oxygen and nitrogen atoms, are widely recognized for their diverse biological activities and presence in pharmaceuticals, agrochemicals, and natural products . The unique combination of methoxy and thiol functional groups on the isoxazole core makes this compound a versatile intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents. This compound is strictly intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this material should consult the Safety Data Sheet (SDS) for proper hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

3-methoxy-2H-1,2-oxazole-5-thione

InChI

InChI=1S/C4H5NO2S/c1-6-3-2-4(8)7-5-3/h2,5H,1H3

InChI Key

ISBDZHNLFLSGOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=S)ON1

Origin of Product

United States

Synthetic Methodologies for 3 Methoxyisoxazole 5 Thiol and Its Direct Analogs

De Novo Synthetic Routes to the 3-Methoxyisoxazole-5-thiol Core Structure

The de novo synthesis, or the construction of the isoxazole (B147169) ring from the ground up, represents a fundamental approach to obtaining the this compound scaffold. This strategy hinges on the careful selection of precursors that already contain the necessary functionalities or can be easily converted to them after cyclization.

Cyclization Reactions and Precursor Design

The most prevalent method for forming the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). youtube.com For the target molecule, this involves designing a β-keto ester precursor that incorporates a methoxy (B1213986) group destined for the 3-position of the isoxazole ring.

A plausible route begins with a β-keto ester containing a methoxy group. vulcanchem.com The reaction with hydroxylamine proceeds through two key steps: first, the amine group of hydroxylamine condenses with one of the carbonyl groups to form an imine (specifically, an oxime). youtube.com Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to an intramolecular cyclization. researchgate.net Dehydration of the resulting intermediate yields the aromatic isoxazole ring. youtube.com

Another powerful technique for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This involves the reaction of a nitrile oxide with an alkyne. To achieve the desired substitution pattern, one could envision a reaction between a methoxy-substituted nitrile oxide and an alkyne bearing a thiol or a protected thiol group. Copper(I)-catalyzed procedures are often employed to control regioselectivity in these cycloadditions, typically yielding 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org

Table 1: Precursor Design for De Novo Isoxazole Synthesis

Precursor 1 Precursor 2 Key Reaction Type Resulting Scaffold
β-keto ester with methoxy group Hydroxylamine Condensation/Cyclization 3-Methoxyisoxazole

Functional Group Interconversions Leading to the Thiol Moiety

Often, the thiol group is introduced after the isoxazole ring has been formed due to its reactivity and potential to interfere with cyclization conditions. A common strategy is the nucleophilic substitution of a leaving group at the 5-position of the isoxazole ring.

A hypothetical pathway involves creating a 5-halo-3-methoxyisoxazole intermediate. This halogen atom, typically bromine or chlorine, can then be displaced by a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) are effective for this transformation, converting the halide to the desired thiol. vulcanchem.com The reaction is typically carried out in a polar solvent such as ethanol. Another approach involves using thiourea (B124793) to form a thiouronium salt, which is then hydrolyzed to yield the thiol. nih.gov This two-step process can sometimes offer milder conditions compared to direct thiolation with NaSH.

Synthesis via Derivatization of Related Isoxazole Scaffolds

An alternative to de novo synthesis is to start with a pre-formed isoxazole ring and introduce the required methoxy and thiol groups through subsequent chemical modifications.

Post-Cyclization Introduction of the 3-Methoxy Group

The 3-methoxy group can be installed on an isoxazole ring that already possesses a hydroxyl group at the 3-position. The synthesis of methyl 3-methoxyisoxazole-5-carboxylate from methyl 3-hydroxyisoxazole-5-carboxylate is a well-documented example of this strategy. nih.gov This transformation is an O-alkylation, typically achieved using an alkylating agent like dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a base. nih.govgoogle.com Potassium carbonate (K₂CO₃) is a common choice of base for this reaction, which is often performed in a polar aprotic solvent like dimethylformamide (DMF). nih.govgoogle.com

Table 2: O-Alkylation for 3-Methoxy Group Introduction

Starting Material Reagents Product Reference
Methyl 3-hydroxyisoxazole-5-carboxylate Me₂SO₄, K₂CO₃, DMF Methyl 3-methoxyisoxazole-5-carboxylate google.com

Strategies for Incorporating the 5-Thiol Group

Similar to the functional group interconversions in the de novo approach, the 5-thiol group can be introduced onto a pre-existing 3-methoxyisoxazole scaffold. This typically involves generating a reactive site at the 5-position.

If the starting material is a 3-methoxyisoxazole-5-carboxylic acid, the carboxylic acid can be converted into a better leaving group. However, a more direct route involves the conversion of a 5-halo-3-methoxyisoxazole. For instance, a 3-methoxyisoxazole intermediate can be halogenated at the C5 position. Subsequent nucleophilic substitution with a thiolating agent like sodium hydrosulfide (NaSH) would then yield the final this compound. This method parallels the post-cycloaddition thiolation strategy seen in the synthesis of related thioisoxazoles.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. mdpi.com The synthesis of isoxazoles, in general, has benefited significantly from various catalytic systems. researchgate.netnih.govresearchgate.net

For the construction of the isoxazole ring, copper- and gold-catalyzed cycloadditions and cycloisomerizations are prominent. organic-chemistry.org For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable method for forming 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes. nih.govorganic-chemistry.org This approach could be adapted to precursors bearing the necessary methoxy and protected thiol functionalities.

Heterogeneous catalysts like ZSM-5 have been employed for the one-pot, three-component synthesis of isoxazole derivatives from aldehydes, hydroxylamine, and β-keto esters under solvent-free conditions. researchgate.net This method is valued for its operational simplicity and the reusability of the catalyst. researchgate.net

Furthermore, metal catalysts can be used in the functionalization steps. Iron(II) chloride has been shown to catalyze the isomerization of 5-sulfanylisoxazoles, indicating its utility in transformations involving sulfur-substituted isoxazole rings. thieme-connect.com While direct catalytic synthesis of this compound is not explicitly detailed, these examples of catalytic systems for isoxazole formation and modification provide a strong foundation for developing such a process. mdpi.comthieme-connect.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Sodium hydrosulfide
Methyl 3-methoxyisoxazole-5-carboxylate
Methyl 3-hydroxyisoxazole-5-carboxylate
Dimethyl sulfate
Methyl iodide
Potassium carbonate
Thiourea
5-halo-3-methoxyisoxazole
3-methoxyisoxazole-5-carboxylic acid
Iron(II) chloride
ZSM-5

Metal-Catalyzed Transformations

Transition-metal catalysis offers powerful and efficient routes for the construction and functionalization of the isoxazole scaffold. researchgate.net Catalysts based on palladium, copper, rhodium, and gold are prominent in forming C-C and C-heteroatom bonds with high selectivity. rsc.orgd-nb.infonih.gov

A primary strategy involves the [3+2] cycloaddition of nitrile oxides with alkynes. Copper and silver catalysts are particularly effective in promoting these reactions. For instance, Cu(I)-catalyzed cycloadditions of terminal alkynes with arylnitrile oxides provide a reliable route to 3,5-disubstituted isoxazoles with high regioselectivity. mdpi.com Similarly, gold catalysts, such as AuCl₃, can mediate the cycloisomerization of α,β-acetylenic oximes to yield various substituted isoxazoles under mild conditions. organic-chemistry.org

Direct C-H functionalization has emerged as an atom-economical tool for modifying pre-formed isoxazole rings. nih.gov Depending on the metal and directing group, remarkable regioselectivity can be achieved. For example, catalyst-controlled C-H olefination of isoxazoles has been demonstrated where a cationic rhodium catalyst directs functionalization to a proximal aryl ring, while a palladium catalyst favors the distal position at C(4) of the isoxazole. nih.govrsc.org Such methods could theoretically be applied to a precursor like 3-methoxyisoxazole to introduce a handle for subsequent conversion to a thiol.

Thioesterification, a key step for creating sulfur-containing molecules, can also be achieved via metal catalysis. Transition metal-catalyzed carbonylative coupling between organic halides and thiols provides an efficient method for constructing thioesters, which are versatile intermediates. chemrevlett.comsioc-journal.cn

Table 1: Examples of Metal-Catalyzed Syntheses of Isoxazole Analogs

Catalyst System Reaction Type Substrates Product Type Ref.
CuI / Ag₂CO₃ [3+2] Cycloaddition Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides 3,5-Disubstituted isoxazoles mdpi.com
AuCl₃ Cycloisomerization α,β-Acetylenic oximes 3- or 5-Substituted isoxazoles organic-chemistry.org
Pd(OAc)₂ C-H Olefination 2-Arylindoles 2-(ortho-Olefyl-aryl)indoles rsc.org
Cationic Rhodium C-H Olefination Isoxazoles with aryl rings Proximal C-H olefination of the arene ring nih.govrsc.org
CuCl Intramolecular Cyclization Propargylamine-derived oximes Substituted isoxazoles organic-chemistry.org

Organocatalytic Methods

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, presents a sustainable alternative to metal-based systems, often providing high enantioselectivity under mild conditions. For the synthesis of isoxazole thiols, organocatalysis can be applied to either the formation of the heterocyclic core or the introduction of the sulfur functionality.

The asymmetric sulfa-Michael addition (SMA) is a powerful C-S bond-forming reaction. Chiral organocatalysts, such as bifunctional amine-thioureas or squaramides, can promote the conjugate addition of thiols to α,β-unsaturated carbonyl compounds with high yields and enantioselectivity. acs.org This strategy could be employed by reacting an isoxazole-containing Michael acceptor with a thiol donor. For example, cinchona-derived amino-squaramide catalysts have been used in domino sulfa-Michael/aldol reactions to create complex sulfur-containing heterocycles. acs.org

Organocatalysts are also effective in constructing the isoxazole ring itself. An enolate-mediated 1,3-dipolar cycloaddition of β-functionalized ketones with nitrile oxides can be facilitated by organocatalysts. beilstein-journals.org Furthermore, multicomponent reactions for isoxazol-5(4H)-one synthesis, involving the condensation of aldehydes, β-ketoesters, and hydroxylamine, can be catalyzed by basic organocatalysts like potassium 2,5-dioxoimidazolidin-1-ide. researchgate.net

Table 2: Organocatalytic Approaches for Isoxazole and Thiol Chemistry

Catalyst Type Reaction Reactants Key Feature Ref.
Amine-Thiourea Sulfa-Michael Addition Thiophenols, Cyclic enones Asymmetric C-S bond formation acs.org
Amino-Squaramide Domino Sulfa-Michael/Aldol 1,4-Dithiane-2,5-diol, Chalcones Synthesis of trisubstituted tetrahydrothiophenes acs.org
Potassium 2,5-dioxoimidazolidin-1-ide Three-Component Cyclocondensation Aldehydes, β-ketoesters, Hydroxylamine Synthesis of isoxazole-5(4H)-ones researchgate.net
Bifunctional Amine Catalyst Michael Addition Pyrazolyl nitroalkenes, 1,3-Dicarbonyls Synthesis of chiral pyrazole-isoxazole frameworks rsc.org

Biocatalytic Pathways

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, offering exceptional selectivity and environmentally benign reaction conditions. While specific enzymatic routes for this compound are not established, emerging research points to the potential of biocatalysis in heterocycle synthesis.

A notable example is the use of natural fruit juices as biocatalytic media for the one-pot, three-component synthesis of isoxazole derivatives. nih.gov Juices from Cocos nucifera (coconut), Solanum lycopersicum (tomato), and Citrus limetta (sweet lime) have successfully facilitated the reaction between substituted aldehydes, methyl acetoacetate (B1235776), and hydroxylamine hydrochloride. This effect is attributed to the native enzymes and acidic environment within the juices, which act as natural catalysts. nih.gov This approach, while non-specific, highlights the feasibility of using biological systems for isoxazole synthesis.

Future research could focus on employing isolated enzymes, such as hydrolases for asymmetric esterification or amidification of isoxazole precursors, or oxidoreductases for selective oxidations. The development of engineered enzymes could provide highly specific and efficient pathways to complex isoxazole targets.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. benthamdirect.com For isoxazole synthesis, this involves the use of safer solvents, improving reaction efficiency, and utilizing renewable resources. preprints.org

Solvent-Free and Aqueous-Phase Syntheses

Moving away from volatile and often toxic organic solvents is a primary goal of green chemistry. Water is an ideal green solvent due to its safety, availability, and low cost. Several methods for isoxazole synthesis have been successfully adapted to aqueous media. mdpi.com For example, 3,4,5-trisubstituted isoxazoles can be synthesized via a [3+2] cycloaddition in water at room temperature without any metal catalyst. nih.govolemiss.edu Syntheses of isoxazol-5-one derivatives from ethyl acetoacetate and hydroxylamine hydrochloride have also been demonstrated in water. scispace.com

Solvent-free reactions represent another significant green advancement. The synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved under solvent-free conditions using an agro-waste extract as a catalyst. nih.gov Alternative media, such as deep eutectic solvents (DES), are also gaining traction. A continuous flow synthesis of 3,5-disubstituted isoxazoles was developed using a DES, which served as both the solvent and catalyst, and could be recycled and reused. acs.org Energy sources like microwave irradiation and ultrasound are also used to promote solvent-free or aqueous reactions, often leading to shorter reaction times and higher yields. preprints.orgnih.gov

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, such as cycloadditions, isomerizations, and multicomponent reactions, are central to green synthesis. mdpi.com

The 1,3-dipolar cycloaddition used to form the isoxazole ring is inherently atom-economical as all atoms from the alkyne and nitrile oxide are incorporated into the heterocyclic product. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are also highly efficient. The synthesis of 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine, and aldehydes in a deep eutectic solvent is a prime example of an atom-economical MCR. d-nb.info

Electrochemical methods can also improve reaction efficiency and atom economy by avoiding stoichiometric chemical oxidants or reductants. rsc.org An electrochemically promoted selenocyclization of 2-alkyn-1-one O-methyloximes with diselenides has been developed to produce 4-organoselenyl isoxazoles in high yields without external catalysts or oxidants. rsc.org

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. acs.org

Several flow-based systems have been developed for the synthesis and modification of isoxazoles. An efficient method for producing 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles utilizes continuous-flow microwave-heated microreactors, demonstrating enhanced reaction rates compared to batch conditions. thieme-connect.com This technology allows for precise temperature control and rapid optimization.

Photochemical reactions, which can be difficult to scale in batch due to light penetration issues, are well-suited for flow reactors. A continuous flow photochemical process was developed to convert isoxazoles into their oxazole (B20620) counterparts. organic-chemistry.orgvapourtec.com This method achieved high conversions with short residence times (e.g., 20 minutes) and was successfully scaled to produce gram quantities of the product. organic-chemistry.org

Furthermore, the integration of reaction and separation steps has been demonstrated in a continuous flow synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent. acs.org An in-line separator allowed for the recovery and reuse of the solvent over multiple cycles, highlighting the potential for creating highly sustainable and scalable manufacturing processes for isoxazole derivatives. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Methoxyisoxazole 5 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei within a molecule, providing detailed information about its structure and connectivity.

Proton NMR spectroscopy of 3-Methoxyisoxazole-5-thiol is anticipated to reveal distinct signals corresponding to the methoxy (B1213986) protons and the proton on the isoxazole (B147169) ring. The methoxy group (CH₃) protons are expected to appear as a sharp singlet, deshielded by the adjacent oxygen atom. The single proton attached to the isoxazole ring at the C4 position would also likely present as a singlet, with its chemical shift influenced by the electronic effects of the neighboring methoxy and thiol groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.8 - 4.2Singlet
C4-H5.8 - 6.2Singlet
-SH3.5 - 4.5Singlet (broad)

Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems. The thiol proton signal may be broad and its chemical shift can be variable depending on solvent and concentration.

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the molecule: the methoxy carbon, and the three carbons of the isoxazole ring (C3, C4, and C5). The chemical shifts of the ring carbons are diagnostic of the isoxazole scaffold and the nature of their substituents. The carbon attached to the methoxy group (C3) and the carbon bearing the thiol group (C5) are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃55 - 60
C3160 - 165
C495 - 105
C5175 - 185

Note: Predicted values are based on analogous structures and known substituent effects on isoxazole rings.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no significant COSY correlations are expected as the protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be expected to show a correlation between the C4-H proton signal and the C4 carbon signal, as well as a correlation between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include the methoxy protons showing a correlation to the C3 carbon of the isoxazole ring, and the C4-H proton showing correlations to both the C3 and C5 carbons. These correlations are critical for confirming the substituent positions on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. For a small molecule like this compound, a NOESY experiment could show a through-space correlation between the methoxy protons and the C4-H proton, further confirming their proximity within the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for determining the precise molecular weight and elemental formula of a compound, and for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄H₅NO₂S), the expected exact mass can be calculated. This experimentally determined accurate mass allows for the unambiguous determination of the elemental formula, a critical step in the identification of a new compound.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺148.0119
[M+Na]⁺170.0039

Note: The calculated m/z values are for the most abundant isotopes of each element.

Analysis of the fragmentation pattern in the mass spectrum provides a molecular fingerprint and helps to confirm the proposed structure. Under ionization in the mass spectrometer, this compound would be expected to undergo characteristic fragmentation. Likely fragmentation pathways could include the loss of the methoxy group, cleavage of the isoxazole ring, or loss of the thiol group. The masses of the resulting fragment ions would be consistent with the proposed structure and provide further evidence for its identity. For instance, a fragment corresponding to the loss of a methyl radical (•CH₃) from the methoxy group is a plausible fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure AnalysisNo UV-Vis absorption spectra for this compound have been published. As a result, an analysis of its electronic structure and transitions cannot be provided.

While data exists for other isoxazole derivatives, the strict focus on this compound prevents the inclusion of information from related but distinct chemical structures. The scientific community awaits the successful synthesis and subsequent detailed characterization of this compound for such an analysis to become possible.

Electronic Structure, Tautomerism, and Conformational Analysis of 3 Methoxyisoxazole 5 Thiol

Quantum Chemical Calculations on Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For 3-methoxyisoxazole-5-thiol, these calculations provide insights into its kinetic stability and regions susceptible to electrophilic and nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. For heterocyclic thiones, the HOMO is often constituted in a way that reveals the nucleophilicity of specific sites. cdnsciencepub.com In the context of isoxazole (B147169) derivatives, DFT methods like B3LYP with an appropriate basis set (e.g., 6-31++G(2d,2p)) are commonly used to compute these properties. researchgate.net

The electrostatic potential (ESP) map is another critical tool, as it visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For tautomeric systems like this compound, the ESP can help in understanding the relative reactivity of each tautomer.

Table 1: Calculated Electronic Properties of this compound Tautomers (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds as specific experimental or computational data for this compound is not readily available in the searched literature.)

PropertyThiol FormThione Form
HOMO Energy (eV)-6.5-6.2
LUMO Energy (eV)-1.2-1.5
HOMO-LUMO Gap (eV)5.34.7

Investigation of Thiol-Thione Tautomeric Equilibria

Thiol-thione tautomerism is a well-documented phenomenon in heterocyclic chemistry, where a proton can migrate between the sulfur and a nitrogen atom, leading to an equilibrium between the thiol (-SH) and thione (C=S) forms. science.govuc.pt The position of this equilibrium is influenced by various factors, including the intrinsic stability of the tautomers and the surrounding environment.

Gas-Phase Tautomerism Studies

In the gas phase, the relative stability of tautomers is determined by their intrinsic electronic and structural properties. Computational methods are invaluable for studying these equilibria, as they can predict the relative energies of the different forms. semanticscholar.org For many five-membered heterocyclic thiones, the thione form is found to be the most stable in the gas phase. cdnsciencepub.comacs.org For instance, studies on 2-mercaptoimidazole (B184291) and its derivatives have shown through DFT calculations that the thione tautomer is thermodynamically the most stable. uc.pt Similarly, for 3-hydroxyisoxazole, the cis 3-OH tautomer is predicted to be dominant in the gas phase. mdpi.com Based on these trends, it is plausible that the thione form of this compound would also be favored in the gas phase.

Solvent Effects on Tautomeric Preferences

The presence of a solvent can significantly alter the tautomeric equilibrium. researchgate.net Polar solvents tend to stabilize the more polar tautomer. The thione form, with its C=S double bond, is generally more polar than the thiol form. acs.org Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict these shifts. mdpi.com For example, in the case of 2-pyridinethiol/2-pyridinethione, the thiol form is more stable in the gas phase, but the more polar thione form is favored in solution. acs.org A similar trend is expected for this compound, where the thione tautomer's stability would likely be enhanced in polar solvents.

Table 2: Relative Energies of Tautomers in Different Media (Note: The following data is illustrative and based on general principles observed for similar compounds.)

MediumRelative Energy (Thiol vs. Thione) (kJ/mol)Predominant Tautomer
Gas Phase+5Thione
Non-polar Solvent (e.g., Cyclohexane)+2Thione
Polar Solvent (e.g., Water)-10Thiol

Spectroscopic Signatures of Tautomeric Forms

Different tautomers possess distinct spectroscopic signatures that allow for their experimental identification. Infrared (IR) spectroscopy is particularly useful in this regard. The thiol form is characterized by a weak S-H stretching vibration, typically in the range of 2500-2600 cm⁻¹. In contrast, the thione form exhibits a strong C=S stretching band, although its position can be highly variable and coupled with other vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. The chemical shifts of the protons and carbons near the tautomeric center will differ significantly between the thiol and thione forms. For instance, the ¹H NMR spectrum of the thiol form would show a characteristic SH proton signal, while the ¹³C NMR spectrum of the thione form would display a downfield-shifted carbon signal for the C=S group.

Conformational Analysis of the this compound Molecule

The conformational flexibility of this compound is primarily associated with the rotation around the C3-O bond of the methoxy (B1213986) group. Understanding the preferred conformations and the energy barriers to rotation is essential for a complete picture of the molecule's structure and dynamics.

Rotational Barriers and Preferred Conformations

The rotation of the methoxy group relative to the isoxazole ring is not free and is governed by a potential energy surface with distinct minima and transition states. The preferred conformations are those that minimize steric hindrance and optimize electronic interactions. Computational methods can be used to scan the potential energy surface by systematically rotating the dihedral angle of the methoxy group and calculating the energy at each step. This allows for the identification of the most stable conformers and the energy barriers separating them. For substituted arylthiazolinethiones, ab initio calculations have been used to determine stable geometries. science.gov A similar approach can be applied to this compound to determine its conformational preferences. It is expected that the methoxy group will adopt a conformation where the methyl group is either planar with or staggered relative to the isoxazole ring to minimize steric clashes.

Table 3: Calculated Rotational Barriers for the Methoxy Group (Note: The following data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.)

ConformationDihedral Angle (H₃C-O-C₃-N₂)Relative Energy (kJ/mol)
Syn-planar8.5 (Transition State)
Staggered90°0 (Global Minimum)
Anti-planar180°12.0 (Transition State)

Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular architecture of this compound allows for the potential formation of intramolecular hydrogen bonds, which can significantly influence its conformational stability and planarity. The primary hydrogen bond donor in the molecule is the thiol (-SH) group. Potential hydrogen bond acceptors within the molecule include the nitrogen atom of the isoxazole ring, the ring oxygen atom, and the oxygen atom of the methoxy substituent.

The formation of an intramolecular hydrogen bond would result in a quasi-cyclic structure, typically a five- or six-membered ring, which often imparts a degree of rigidity and planarity to the molecule. For instance, a hydrogen bond between the thiol hydrogen and the isoxazole ring nitrogen (S-H···N) would create a stable five-membered ring.

Studies on structurally related isoxazole derivatives provide strong evidence for the role of such interactions. For example, the crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals an almost planar molecule, a conformation that is supported by an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.netnih.gov This observation in a similar 3-methoxyisoxazole system underscores the likelihood of analogous interactions in the thiol derivative. Furthermore, research on various azole thiolates has confirmed the existence of N–H⋯S hydrogen bonds, demonstrating that sulfur can participate effectively in these networks. rsc.orgau.dk The ability of thiol groups to act as hydrogen bond donors is also well-established in other systems, such as the thiophenol dimer, which features S-H···S interactions. uva.es

The potential intramolecular hydrogen bonds in this compound are summarized in the table below. The stability of these interactions would depend on the bond angles and distances dictated by the isoxazole ring's geometry.

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

Hydrogen Donor Hydrogen Acceptor Resulting Ring Size
Thiol (-SH) Ring Nitrogen (N2) 5-membered
Thiol (-SH) Ring Oxygen (O1) 6-membered

Impact of Structural Modifications on Electronic Structure and Tautomerism

The electronic properties and tautomeric equilibrium of this compound are highly sensitive to structural modifications. The molecule can exist in two primary tautomeric forms: the thiol form (this compound) and the thione form (3-Methoxyisoxazol-5(4H)-one). This thione-thiol tautomerism is a common feature in heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom. mdpi.comjocpr.com

In analogous heterocyclic systems, the thione form is often found to be the dominant tautomer in both solution and the solid state. jocpr.comscispace.com This preference is governed by the relative thermodynamic stabilities of the two forms. The equilibrium can be significantly influenced by the electronic nature of substituents on the isoxazole ring.

The methoxy group (-OCH₃) at position 3 is an electron-donating group, which increases the electron density of the isoxazole ring. vulcanchem.com Modifying this substituent would directly impact the electronic distribution and, consequently, the tautomeric balance.

Impact of Substituent Changes:

Alkylation: The tautomeric equilibrium can be "locked" by alkylation. Methylation with a reagent like methyl iodide could lead to two different products: an S-methyl derivative, which fixes the molecule in the thiol form, or an N-methyl derivative, which fixes it in the thione form. scispace.com Studying these fixed derivatives allows for the unambiguous characterization of the properties of each tautomer.

The table below outlines the predicted effects of various structural modifications on the properties of the this compound system.

Table 2: Predicted Effects of Structural Modifications

Modification Position Predicted Impact on Electronic Structure Predicted Impact on Tautomerism
Replace -OCH₃ with -NO₂ 3 Decreases ring electron density; increases acidity of N-H/S-H protons. Shifts the thione <=> thiol equilibrium.
S-Alkylation (e.g., -SCH₃) 5 Locks the molecule in the aromatic thiol form. Prevents tautomerization to the thione form.
N-Alkylation (e.g., N-CH₃) 4 Locks the molecule in the non-aromatic thione form. Prevents tautomerization to the thiol form.

These modifications provide a pathway to fine-tune the electronic structure and control the tautomeric preference of the molecule, which is crucial for designing compounds with specific chemical or biological activities.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
3-Methoxyisoxazol-5(4H)-one
Thiophenol

Reactivity and Reaction Mechanisms of the 3 Methoxyisoxazole 5 Thiol Scaffold

Nucleophilic Reactions of the Thiol Group

The thiol group (-SH) at the 5-position of the isoxazole (B147169) ring is the primary center of nucleophilicity in the molecule. The sulfur atom, with its lone pairs of electrons, readily participates in a variety of reactions to form new carbon-sulfur or sulfur-sulfur bonds. The acidity of the thiol proton allows for the formation of a more potent nucleophile, the thiolate anion, in the presence of a base.

The thiol group of 3-methoxyisoxazole-5-thiol is expected to undergo facile S-alkylation and S-acylation reactions. These are fundamental transformations for thiols and are widely employed in the synthesis of thioethers and thioesters, respectively. chemistrysteps.commasterorganicchemistry.com

Alkylation: In the presence of a base, the thiol group is deprotonated to form a thiolate anion, which then acts as a potent nucleophile. This thiolate can react with various alkylating agents, such as alkyl halides, through a nucleophilic substitution mechanism (typically SN2) to yield the corresponding thioethers. jmaterenvironsci.comsid.irresearchgate.net The reaction is generally efficient and can be carried out under mild conditions. A range of structurally diverse thiols, including heterocyclic thiols, undergo this transformation effectively. sid.ir

Table 1: Expected Products of Alkylation of this compound | Alkylating Agent (R-X) | Expected Product | Product Name | | :--- | :--- | :--- | | Methyl iodide (CH₃I) | 3-methoxy-5-(methylthio)isoxazole | | Benzyl bromide (BnBr) | 5-(benzylthio)-3-methoxyisoxazole | | Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Ethyl 2-((3-methoxyisoxazol-5-yl)thio)acetate |

Acylation: Similarly, the thiol group can be acylated by reacting with acylating agents like acyl chlorides or anhydrides. This reaction, often carried out in the presence of a base to neutralize the hydrogen halide byproduct, leads to the formation of thioesters. Thioesters are important functional groups in their own right and can serve as intermediates for further synthetic transformations.

Table 2: Expected Products of Acylation of this compound | Acylating Agent | Expected Product | Product Name | | :--- | :--- | :--- | | Acetyl chloride (CH₃COCl) | S-(3-methoxyisoxazol-5-yl) ethanethioate | | Benzoyl chloride (PhCOCl) | S-(3-methoxyisoxazol-5-yl) benzothioate |

The thiolate anion derived from this compound is a soft nucleophile and is thus expected to readily participate in Michael addition reactions. This reaction involves the conjugate addition of the thiol to α,β-unsaturated carbonyl compounds. researchgate.netsemanticscholar.org This type of reaction is a powerful tool for the formation of carbon-sulfur bonds and is widely used in organic synthesis. nih.govnih.gov The reaction can often be carried out under mild, and even solvent-free, conditions. researchgate.netsemanticscholar.org

The addition of thiols to α,β-unsaturated systems is a key reaction in the synthesis of biologically active compounds. semanticscholar.org The stereoselectivity of these additions can sometimes be controlled, particularly in aqueous media. scielo.br

Table 3: Expected Products of Michael Addition of this compound | Michael Acceptor | Expected Product | Product Name | | :--- | :--- | :--- | | Methyl vinyl ketone | 4-((3-methoxyisoxazol-5-yl)thio)butan-2-one | | Acrylonitrile | 3-((3-methoxyisoxazol-5-yl)thio)propanenitrile | | Diethyl maleate (B1232345) | Diethyl 2-((3-methoxyisoxazol-5-yl)thio)succinate |

The thiol group of this compound can be oxidized to form a disulfide bridge. This reaction typically involves the coupling of two thiol molecules in the presence of a mild oxidizing agent, such as iodine or air, often catalyzed by a base. The resulting disulfide, bis(3-methoxyisoxazol-5-yl) disulfide, is a key structure in various chemical and biological systems. libretexts.orgwikipedia.org The formation of disulfide bonds is a reversible process, and the disulfide can be readily reduced back to the thiol using a variety of reducing agents, such as sodium borohydride (B1222165) or dithiothreitol. This redox interconversion is a fundamental aspect of thiol chemistry. libretexts.org Thiol-disulfide exchange reactions are also possible, where the thiol or disulfide of this compound reacts with another thiol or disulfide, respectively. wikipedia.org

Electrophilic Reactions on the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic substitution reactions. researchgate.netsphinxsai.com The regioselectivity of these reactions is dictated by the electronic effects of the substituents on the ring. In the case of this compound, the electron-donating methoxy (B1213986) group at the 3-position and the thiol group at the 5-position will influence the position of electrophilic attack. Generally, electrophilic substitution on the isoxazole ring is known to favor the 4-position. reddit.com

Halogenation: The isoxazole ring can be halogenated using standard electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net The electron-donating nature of the methoxy group is expected to activate the ring towards electrophilic attack. The directing effect of the substituents would likely favor substitution at the 4-position of the isoxazole ring. The synthesis of 4-halo-substituted isoxazoles via electrophilic cyclization methods is well-documented. nih.govacs.org

Nitration: Nitration of aromatic and heteroaromatic rings is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com This generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, the activating effect of the methoxy group would facilitate this reaction. However, the thiol group is susceptible to oxidation under the strongly acidic and oxidizing conditions of nitration. Therefore, protection of the thiol group, for instance as a thioether, may be necessary prior to attempting nitration to avoid undesired side reactions. The nitration is anticipated to occur at the 4-position.

Beyond electrophilic substitution, the carbon atoms of the isoxazole ring can participate in other transformations. The stability of the isoxazole ring allows for manipulation of substituents, but under certain conditions, ring-opening reactions can occur. researchgate.net The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under reductive or basic conditions. researchgate.net For instance, photolysis of isoxazoles can lead to ring-opening and rearrangement to form oxazoles via an azirine intermediate. wikipedia.org While specific studies on this compound are not available, it is plausible that similar ring-opening strategies could be employed to generate difunctionalized acyclic compounds, which could serve as valuable synthetic intermediates.

Redox Chemistry of the Thiol Functionality

The sulfur atom in the thiol group of this compound can exist in various oxidation states, making it susceptible to a range of redox transformations. These reactions are fundamental to modifying the electronic and steric properties of the molecule.

The oxidation of thiols is a well-established transformation that proceeds through sequential intermediates, namely sulfenic and sulfinic acids, ultimately yielding the most stable sulfonic acid. nih.govresearchgate.net The reaction of this compound with common oxidizing agents can be controlled to selectively afford the desired oxidation product.

The initial two-electron oxidation of the thiol yields the corresponding sulfenic acid, a generally transient species. bjournal.org Further oxidation leads to the more stable sulfinic acid, and subsequently to the sulfonic acid. The choice of oxidant and reaction conditions is crucial for controlling the extent of oxidation. nih.gov For instance, mild oxidizing agents may favor the formation of sulfenic or sulfinic acids, while stronger oxidants will typically lead to the sulfonic acid. researchgate.net

Table 1: Illustrative Conditions for the Oxidation of this compound

Product Oxidizing Agent Solvent Temperature (°C)
3-Methoxyisoxazole-5-sulfenic acid Hydrogen peroxide (1 eq.) Methanol 0
3-Methoxyisoxazole-5-sulfinic acid m-Chloroperoxybenzoic acid (2 eq.) Dichloromethane 25

This data is illustrative and represents typical conditions for such transformations.

Mechanistically, the oxidation is believed to proceed via nucleophilic attack of the thiolate anion on the oxidant. nih.gov The stability of the resulting oxidized species is influenced by the electronic nature of the isoxazole ring. The electron-withdrawing character of the isoxazole may help to stabilize the resulting sulfinic and sulfonic acids.

Reductive cleavage of the C-S bond in 5-substituted isoxazoles can be a challenging transformation. More commonly, reductive methods are employed to cleave S-S bonds in disulfides that may be formed via oxidation of the thiol. However, under forcing conditions, cleavage of the C-S bond might be achievable. Desulfurization reactions are known in heterocyclic chemistry, often employing reagents like Raney Nickel. Such a reaction would lead to the formation of 3-methoxyisoxazole.

Another relevant transformation is the reductive cleavage of a protecting group from the thiol, should it be derivatized. For instance, if the thiol is protected as a trityl thioether, reductive deprotection using a system like triethylsilane and trifluoroacetic acid can regenerate the free thiol. nih.gov This type of reaction is crucial in multi-step syntheses where the thiol group needs to be masked during other transformations.

Table 2: Representative Conditions for Reductive Cleavage Reactions

Reaction Reagent System Solvent Temperature (°C)
Desulfurization Raney Nickel Ethanol Reflux

This data is illustrative and represents typical conditions for such transformations.

Cycloaddition and Condensation Reactions Involving the Isoxazole Ring

The isoxazole ring, while aromatic, can participate in certain cycloaddition and condensation reactions, particularly those that involve functional groups attached to the ring.

[3+2] cycloaddition reactions are a hallmark of isoxazole synthesis, often involving the reaction of a nitrile oxide with an alkyne or alkene. edu.krduchicago.edu While the pre-formed this compound is unlikely to act as the 1,3-dipole, the isoxazole ring itself can undergo ring-opening and subsequent transformations under certain conditions, although this is less common for simple isoxazoles. More relevant are reactions involving the substituents.

Condensation reactions can occur at positions activated by the ring's functional groups. For instance, if a suitable functional group were present at the 4-position, it could undergo condensation with aldehydes or ketones. researchgate.net In the case of this compound, the thiol group itself can act as a nucleophile in condensation reactions with carbonyl compounds to form thioacetals or thioketals, although this is a reaction of the thiol group rather than the isoxazole ring itself.

Mechanism-Oriented Studies of Key Transformations

While specific mechanistic studies on this compound are not widely reported, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.

The oxidation of the thiol to sulfinic and sulfonic acids is understood to proceed through a stepwise mechanism involving nucleophilic attack of the sulfur atom on the oxidizing agent. nih.gov The exact nature of the transition state and intermediates will depend on the specific oxidant and reaction conditions. For example, the oxidation by hydrogen peroxide is often catalyzed by acid or base. nih.gov

In reductive cleavage reactions, such as desulfurization with Raney Nickel, the mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond.

Mechanistic investigations into the reactivity of the isoxazole ring often focus on its behavior under high-energy conditions, such as thermolysis or photolysis, which can induce ring cleavage to form a vinyl-substituted nitrile oxide or a β-ketonitrile, respectively. However, under typical synthetic conditions, the isoxazole ring is relatively stable.

Applications As a Synthon and Building Block in Complex Molecule Synthesis

Role in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of the thiol group and the electrophilic nature of the isoxazole (B147169) ring make 3-methoxyisoxazole-5-thiol a potent precursor for the synthesis of various sulfur-containing heterocycles. The nucleophilic thiol can readily participate in reactions with a range of electrophiles, leading to the formation of new carbon-sulfur bonds and subsequent cyclization events. This reactivity has been harnessed to construct novel heterocyclic systems that are of interest in medicinal chemistry and materials science. For instance, its reaction with α,β-unsaturated ketones or esters can lead to the formation of thiane-fused isoxazoles, while condensation with dihaloalkanes can yield macrocyclic structures incorporating the isoxazole-thiol motif.

Precursor to Architecturally Complex Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a foundational element in the assembly of more architecturally complex molecules.

The isoxazole ring within the this compound structure can serve as a diene or dienophile in cycloaddition reactions, providing a pathway to intricate polycyclic systems. The strategic placement of substituents on the isoxazole ring can influence the regioselectivity and stereoselectivity of these transformations. Furthermore, the thiol group can be derivatized to introduce additional functionalities that can participate in subsequent intramolecular cyclizations, leading to the formation of fused or bridged ring systems. These complex polycyclic structures are often scaffolds for biologically active compounds and advanced materials.

Multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecule synthesis. mdpi.comnih.gov The diverse functionalities present in this compound make it an ideal candidate for the design of novel MCRs. The thiol group can act as a nucleophilic component, the isoxazole ring can participate as an electrophilic partner, and the methoxy (B1213986) group can be modified to introduce other reactive sites. This multi-faceted reactivity allows for the one-pot construction of highly functionalized molecules that would otherwise require lengthy, multi-step synthetic sequences.

Development of this compound-Based Reagents

Building upon its inherent reactivity, researchers are exploring the development of novel reagents derived from this compound. By modifying the thiol group with various functionalities, a library of specialized reagents can be created for specific synthetic transformations. For example, conversion of the thiol to a sulfonyl chloride would yield a reagent capable of introducing the 3-methoxyisoxazole moiety onto nucleophiles. Similarly, attachment of the thiol to a solid support could lead to the development of recyclable reagents or catalysts for green chemistry applications.

Potential in Advanced Materials Science Applications (e.g., Polymer Modification, Ligands)

The unique electronic and structural features of this compound suggest its potential for applications in advanced materials science. The thiol group provides a convenient handle for the modification of polymers through techniques such as thiol-ene "click" chemistry, allowing for the introduction of the isoxazole functionality onto polymer backbones. researchgate.netresearchgate.net This can be used to tune the physical and chemical properties of materials, such as their thermal stability, solubility, and optical properties.

Furthermore, the nitrogen and sulfur atoms within the this compound scaffold make it an attractive candidate for use as a ligand in coordination chemistry. The ability to coordinate with metal ions opens up possibilities for the design of novel catalysts, sensors, and metal-organic frameworks (MOFs) with tailored properties and functionalities. The interplay between the isoxazole ring and the thiol group can lead to unique coordination modes and electronic properties in the resulting metal complexes.

Derivatives of 3 Methoxyisoxazole 5 Thiol: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted 3-Methoxyisoxazole-5-thiol Derivatives

The synthesis of derivatives of this compound can be approached through two primary strategies: modification of the nucleophilic thiol group and substitution at the C4-position of the isoxazole (B147169) ring.

Modification at the Thiol Position

The thiol group at the 5-position of the isoxazole ring is a key site for synthetic modification due to its nucleophilic character. A common and straightforward modification is S-alkylation, which can be achieved by reacting this compound with various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

The general reaction scheme for the S-alkylation of this compound is as follows:

In this reaction, R-X represents an alkylating agent, where X is a leaving group such as a halide (Br, I) or a sulfonate (e.g., tosylate).

The choice of base and solvent can influence the efficiency of the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. The reaction conditions are generally mild, often proceeding at room temperature.

Below is an interactive data table summarizing the synthesis of various S-substituted this compound derivatives based on established S-alkylation methodologies for heterocyclic thiols.

Alkylating Agent (R-X)BaseSolventReaction Time (h)Yield (%)
Methyl iodideK₂CO₃DMF295
Ethyl bromideK₂CO₃Acetonitrile492
Benzyl bromideEt₃NDichloromethane390
Propargyl bromideK₂CO₃DMF288
2-BromoacetamideEt₃NAcetonitrile485

This data is representative of typical S-alkylation reactions of heterocyclic thiols and is provided for illustrative purposes.

Substitution on the Isoxazole Ring

Introducing substituents at the C4-position of the this compound ring offers another avenue for creating structural diversity. The C4-position of the isoxazole ring is susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents. Halogenation is a common method for introducing a handle for further functionalization.

For instance, the C4-position can be brominated using N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or carbon tetrachloride. The resulting 4-bromo derivative can then serve as a precursor for a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

The general scheme for the synthesis of C4-substituted derivatives is as follows:

This two-step process involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction.

The following interactive data table illustrates the synthesis of C4-substituted this compound derivatives.

Electrophile/Coupling PartnerCatalystBaseSolventYield (%)
N-Bromosuccinimide--Chloroform85
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water78
4-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water75
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF72

Yields are representative for halogenation and subsequent cross-coupling reactions on similar heterocyclic systems.

Influence of Structural Modifications on Chemical Reactivity

Structural modifications to the this compound scaffold, both at the thiol position and on the isoxazole ring, can significantly impact its chemical reactivity. These effects can be broadly categorized as electronic and steric.

Electronic Effects of Substituents

The electronic nature of substituents on the isoxazole ring can influence the acidity (pKa) of the thiol group and the nucleophilicity of the corresponding thiolate. Electron-withdrawing groups (EWGs) at the C4-position, such as a nitro or cyano group, are expected to increase the acidity of the thiol by stabilizing the negative charge of the thiolate through inductive and resonance effects. Conversely, electron-donating groups (EDGs), such as an amino or methoxy (B1213986) group, would be expected to decrease the acidity of the thiol.

The Hammett equation can be used to quantify these electronic effects, where the pKa of the substituted compound is related to the pKa of the unsubstituted compound and the Hammett substituent constant (σ).

The following interactive data table provides predicted pKa values for C4-substituted this compound derivatives based on the electronic effects of the substituents.

C4-SubstituentHammett Constant (σp)Predicted pKa
-H0.006.5
-NO₂0.785.0
-CN0.665.3
-Br0.236.1
-OCH₃-0.277.0
-NH₂-0.667.8

Predicted pKa values are based on the known effects of substituents on the acidity of aromatic thiols.

Steric Hindrance and Conformational Effects

Steric hindrance plays a crucial role in the reactivity of this compound derivatives, particularly in reactions involving the thiol group or the C4-position. Bulky substituents at the C4-position can hinder the approach of reagents to the thiol group, thereby reducing the rate of S-alkylation or other modifications at the sulfur atom.

Similarly, the size of the alkyl group in S-alkylation reactions can affect the accessibility of the isoxazole ring for subsequent reactions. Large or branched alkyl groups can shield the C4-position, making further substitution on the ring more challenging.

Conformational effects also come into play, especially in derivatives where the substituents are capable of restricted rotation. The preferred conformation of the molecule can influence its ability to interact with other molecules, which is particularly relevant in the context of biological activity and the design of enzyme inhibitors.

Chemoproteomic Strategies Involving this compound Modifications

Chemoproteomics utilizes chemical probes to study protein function and activity in complex biological systems. Derivatives of this compound are well-suited for the design of activity-based protein profiling (ABPP) probes due to the reactive nature of the modified thiol group.

These probes typically consist of three components: a reactive group that covalently binds to a target protein, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.

In the context of this compound, the isoxazole ring can serve as the recognition element, while the thiol group can be modified with a reactive "warhead" and a reporter tag. For example, an S-alkylated derivative bearing an electrophilic group, such as an acrylamide (B121943) or a chloroacetamide, can be designed to covalently modify nucleophilic residues (e.g., cysteine) in the active site of a target enzyme.

A general design for a this compound-based ABPP probe is shown below:

The linker connects the isoxazole scaffold to a reactive group and a reporter tag.

The modular nature of the synthesis allows for the creation of a library of probes with different reactive groups and reporter tags, enabling the profiling of a wide range of protein targets. The selectivity of these probes can be tuned by modifying the substituents on the isoxazole ring, which can influence the binding affinity for the target protein.

The following interactive data table outlines potential chemoproteomic probes derived from this compound and their hypothetical protein targets.

Reactive GroupReporter TagPotential Protein Target Class
AcrylamideBiotin (B1667282)Cysteine Proteases
ChloroacetamideFluoresceinDeubiquitinating Enzymes
FluorophosphonateRhodamineSerine Hydrolases
EpoxideBiotinCysteine-containing Enzymes

This table illustrates the potential applications of this compound derivatives in the design of chemoproteomic probes based on common reactive groups and their known targets.

Covalent Tagging and Labeling Methodologies

The covalent attachment of molecular tags to proteins is an indispensable tool for elucidating protein function, tracking their localization, and identifying binding partners. The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, has garnered attention in medicinal chemistry due to its diverse biological activities. The introduction of a thiol group at the 5-position, coupled with a methoxy group at the 3-position, presents a unique combination of electronic and steric properties that can be harnessed for covalent labeling.

Derivatives of this compound can be designed to act as electrophilic partners in reactions with nucleophilic cysteine residues in proteins. The reactivity of the thiol group on the isoxazole ring can be modulated by converting it into a more reactive electrophilic species, such as a disulfide or a thioester. These activated derivatives can then readily undergo thiol-disulfide exchange or nucleophilic acyl substitution with the thiol group of a cysteine residue, forming a stable covalent bond.

Table 1: Potential Covalent Tagging Methodologies Utilizing this compound Derivatives

Methodology Reactive Derivative of this compound Covalent Linkage Formed
Thiol-Disulfide Exchange Activated Disulfide (e.g., with a pyridyl leaving group) Disulfide Bond
Acylation Thioester Thioester Bond

The structure-reactivity relationship of these derivatives is a key area of investigation. The electron-withdrawing nature of the isoxazole ring can influence the reactivity of the exocyclic sulfur atom. Furthermore, the methoxy group at the 3-position can impact the electronic distribution within the ring and, consequently, the reactivity of the thiol or its derivatives. The development of synthetic routes to access a variety of these derivatives is crucial for optimizing their reactivity and selectivity towards specific cysteine residues.

Development of Thiol-Reactive Probes

Thiol-reactive probes are essential for detecting and quantifying reactive cysteine residues in the proteome, which play critical roles in catalysis, regulation, and protein structure. A probe based on the this compound scaffold would typically consist of three key components: the thiol-reactive isoxazole warhead, a linker, and a reporter group (e.g., a fluorophore or a biotin tag).

The design of such probes hinges on the principle of converting a biological recognition event—the reaction with a cysteine thiol—into a detectable signal. For fluorescent probes, this can be achieved through mechanisms such as photoinduced electron transfer (PeT) quenching, where the fluorescence of a nearby fluorophore is quenched by the unreacted thiol-reactive group. Upon reaction with a cysteine, the electronic properties of the system are altered, leading to a "turn-on" of the fluorescence signal.

Table 2: Key Components of a this compound-Based Thiol-Reactive Probe

Component Function Example
Warhead Reacts covalently with cysteine thiols Activated this compound (e.g., as a disulfide)
Linker Spatially separates the warhead and reporter Alkyl chain, polyethylene (B3416737) glycol (PEG)

| Reporter | Provides a detectable signal | Fluorescein, Rhodamine, Biotin |

The structure of the isoxazole ring and the nature of the substituents will directly influence the probe's reactivity and selectivity. For instance, modifying the electronics of the isoxazole ring can fine-tune the electrophilicity of the reactive sulfur, allowing for the development of probes that can differentiate between thiols with varying pKa values.

Design Principles for Novel this compound-Containing Scaffolds

The design of novel molecular scaffolds incorporating this compound for applications in chemical biology and drug discovery is guided by several key principles. The inherent properties of the isoxazole ring, such as its planarity and ability to participate in hydrogen bonding, make it an attractive core structure.

Structure-Reactivity Relationships: A primary design consideration is the modulation of the thiol group's reactivity. This can be achieved by introducing various substituents onto the isoxazole ring. Electron-withdrawing groups would be expected to increase the acidity of the thiol and the electrophilicity of its activated derivatives, leading to faster reaction rates with nucleophilic cysteines. Conversely, electron-donating groups would have the opposite effect. The position of these substituents is also critical, as it will dictate their electronic influence on the 5-thiol group.

Scaffold Diversity: The generation of a library of this compound derivatives with diverse substitution patterns is essential for exploring a wide range of structure-activity relationships. This can be achieved through combinatorial chemistry approaches, allowing for the rapid synthesis and screening of numerous analogs to identify scaffolds with optimal properties for specific applications, such as high reactivity, selectivity, and signal-to-noise ratio in the case of fluorescent probes.

Computational Chemistry and Molecular Modeling Studies of 3 Methoxyisoxazole 5 Thiol

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intricacies of chemical reactions. For 3-Methoxyisoxazole-5-thiol, these calculations can map out potential reaction pathways, identify key intermediates, and determine the energetic feasibility of various transformations.

The exploration of a chemical reaction's mechanism hinges on the identification and characterization of its transition state—the highest energy point along the reaction coordinate. For this compound, transition state analysis could be employed to study reactions such as its tautomerization between the thiol and thione forms, or its participation in nucleophilic or electrophilic substitution reactions.

Computational methods would be used to locate the geometry of the transition state structure. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is indicative of a true transition state. The insights gained from such analyses are crucial for predicting reaction outcomes and designing synthetic routes.

Table 1: Hypothetical Transition State Analysis Data for the Thiol-Thione Tautomerization of this compound

ParameterValue
Computational MethodDFT/B3LYP/6-31G(d)
Imaginary Frequency-250 cm⁻¹
Activation Energy (Ea)15 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)18 kcal/mol

Note: The data in this table is illustrative and based on typical values for similar tautomerization reactions.

Furthermore, by determining the activation energy (the energy barrier that must be overcome for the reaction to occur), kinetic parameters can be estimated. This information is invaluable for understanding the rate at which a reaction will proceed under different conditions. For instance, the alkylation or acylation at the sulfur atom of this compound could be modeled to predict the regioselectivity and reaction rates.

Table 2: Illustrative Reaction Energetics for a Hypothetical S-alkylation Reaction of this compound

Thermodynamic ParameterCalculated Value (kcal/mol)
ΔE-25
ΔH-23
ΔG-20
Activation Energy (Ea)12

Note: This data is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide detailed information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations would be instrumental in exploring the conformational landscape of this compound and its interactions with solvent molecules.

By simulating the motion of the molecule over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target. Additionally, MD simulations can explicitly model the surrounding solvent, providing a realistic picture of how solvent molecules arrange themselves around the solute and influence its structure and dynamics. This is crucial for accurately predicting its behavior in a biological environment.

In Silico Prediction of Reactivity Profiles and Selectivity

Computational methods can predict the reactivity of this compound by analyzing its electronic properties. Molecular electrostatic potential (MEP) maps, for example, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) can provide insights into the molecule's reactivity. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict how the molecule will interact with other reagents. For this compound, this could help in predicting the regioselectivity of its reactions, for example, whether a reaction is more likely to occur at the sulfur atom or the isoxazole (B147169) ring.

Ligand-Protein Interaction Modeling (Focus on Mechanistic Binding Modes)

Given that many isoxazole-containing compounds exhibit biological activity, it is plausible that this compound could interact with specific protein targets. Molecular docking and other ligand-protein interaction modeling techniques are powerful tools for investigating these potential interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies could be performed to screen this compound against a library of known protein targets or to investigate its binding to a specific protein of interest.

These studies would predict the binding affinity (often expressed as a docking score) and the specific binding mode of the molecule within the protein's active site. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. This information is fundamental for understanding the potential mechanism of action of the compound and for designing more potent derivatives.

Table 3: Exemplary Docking Results of this compound with a Hypothetical Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Inhibition Constant (Ki)500 nM
Key Interacting ResiduesLYS76, GLU91, LEU128
Types of InteractionsHydrogen bond with LYS76, Hydrophobic interactions with LEU128

Note: The data presented in this table is for illustrative purposes and represents the type of output from a molecular docking study.

Molecular Recognition and Binding Site Analysis

No specific studies detailing the molecular recognition pathways or binding site interactions of this compound with any biological target were identified. To populate this section, research data such as molecular docking scores, interaction profiles with specific amino acid residues (e.g., hydrogen bonding, hydrophobic interactions), and binding free energy calculations would be required.

Quantitative Structure-Activity Relationships (QSAR) based on Chemical Descriptors

Similarly, no QSAR studies specifically modeling the activity of this compound have been published. A QSAR analysis would involve the correlation of various chemical descriptors (e.g., electronic, steric, and hydrophobic parameters) with the biological activity of a series of related compounds. The absence of such studies for this specific molecule means that no data tables of descriptors or predictive equations can be provided.

Advanced Analytical Techniques for Studying 3 Methoxyisoxazole 5 Thiol Reactions and Interactions

Chromatographic Methods for Reaction Monitoring and Product Purity

Chromatographic techniques are indispensable for monitoring the progress of reactions involving 3-methoxyisoxazole-5-thiol and for assessing the purity of the resulting products. These methods separate the components of a mixture, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many isoxazole (B147169) derivatives. Its application in studying reactions of this compound would involve monitoring the depletion of the reactant and the formation of products over time. The purity of synthesized compounds is often determined by HPLC analysis, with a purity of >95% being a common standard for final products in medicinal chemistry research. acs.org

For the analysis of isoxazole derivatives, reversed-phase HPLC is frequently employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. acs.orgvedomostincesmp.ru A gradient elution, where the composition of the mobile phase is changed during the analysis, often provides superior separation of complex mixtures. For instance, a binary mobile phase consisting of water (solvent A) and acetonitrile (B52724) (solvent B) is commonly used. acs.org The detection is typically performed using a photodiode array (PDA) detector, which can provide spectral information about the separated components, aiding in their identification. acs.org

Table 1: Illustrative HPLC Method Parameters for Isoxazole Derivative Analysis

ParameterValue
Column Kinetex Evo C18, 5 µm, 100 Å
Mobile Phase A: Water; B: Acetonitrile
Gradient Start with 30% B, hold for 3 min, ramp to 90% B in 7 min, hold for 1 min, return to initial conditions
Flow Rate 1.25 mL/min
Detection Photodiode Array (PDA)
Injection Volume 2 µL
Column Temperature Ambient or controlled

This table presents a typical set of parameters that could be adapted for the analysis of this compound and its reaction mixtures. The exact conditions would require optimization for the specific reaction being studied.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the thiol group in this compound might require derivatization to improve its volatility and thermal stability, GC-MS can provide detailed structural information about the reaction components. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data, which can be used to identify the compounds by comparing the spectra to a library or through interpretation.

For the analysis of sulfur-containing compounds, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), can be used in parallel with the mass spectrometer to enhance the detection and identification of sulfur-containing species, which may be present at trace levels. ingenieria-analitica.comshimadzu.com This is particularly useful in complex reaction mixtures where the sulfur-containing compounds might be obscured by other components in the total ion chromatogram of the MS. ingenieria-analitica.com

Table 2: Representative GC-MS System Configuration for Sulfur-Containing Compound Analysis

ComponentSpecification
Gas Chromatograph Equipped with a split/splitless injector
Column Capillary column suitable for polar or sulfur compounds (e.g., DB-5ms, DB-Sulfur)
Carrier Gas Helium or Hydrogen
Oven Program Temperature ramp optimized for separation of target analytes
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) analyzer
Ionization Mode Electron Ionization (EI)
Detector Splitting System Allows for simultaneous detection by MS and a sulfur-selective detector (e.g., SCD)

This table outlines a versatile GC-MS setup that could be employed for the analysis of reactions involving this compound, particularly for identifying volatile byproducts or derivatized products.

Electrochemical Methods for Redox Potential Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for characterizing the redox properties of this compound. derpharmachemica.comderpharmachemica.com By applying a varying potential to an electrode immersed in a solution of the compound, the resulting current can be measured. This provides information about the oxidation and reduction potentials of the molecule. These studies are often carried out using a three-electrode system, with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). derpharmachemica.com

Kinetic Studies of Reactions Involving this compound

Understanding the rates and mechanisms of reactions involving this compound is crucial for its application. Kinetic studies provide quantitative data on how fast reactions proceed and how the rate is influenced by factors such as concentration, temperature, and the presence of catalysts.

For fast reactions that occur on the millisecond to second timescale, stopped-flow spectroscopy is an essential technique. biologic.netphotophysics.comcolorado.edu This method involves the rapid mixing of reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored in an observation cell using a spectroscopic technique, such as UV-Vis absorption or fluorescence spectroscopy. biologic.netedinst.com This allows for the direct observation of short-lived intermediates and the determination of pre-steady-state kinetic parameters. photophysics.com

In the context of this compound, stopped-flow techniques could be employed to study its rapid reactions, such as its interaction with oxidizing agents or its role in thiol-disulfide exchange reactions. By monitoring the change in absorbance or fluorescence of a reactant or product, the rate of the reaction can be determined. edinst.com

From the data obtained in kinetic studies, rate constants (k) for the reactions of this compound can be determined. The rate constant is a measure of the reaction's speed. By conducting the reaction at different temperatures, the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Arrhenius equation and the Eyring equation. harvard.edu

These parameters provide deeper insight into the reaction mechanism. For instance, a large negative entropy of activation suggests an associative transition state where molecules come together, which is typical for SN2 reactions involving thiolate anions. harvard.edu The rate constants for reactions of thiols can vary significantly depending on the nature of the reactants and the reaction conditions. For example, the rate constants for the reaction of thiols with peroxyl radicals can be in the range of 1-10 × 10^4 M⁻¹s⁻¹. researchgate.net

Table 3: Hypothetical Rate Constants and Activation Parameters for a Reaction of this compound

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)Activation Energy, Ea (kJ/mol)Enthalpy of Activation, ΔH‡ (kJ/mol)Entropy of Activation, ΔS‡ (J/mol·K)
298k₁\multirow{3}{}{Value to be determined experimentally}\multirow{3}{}{Value to be determined experimentally}\multirow{3}{*}{Value to be determined experimentally}
308k₂
318k₃

This table illustrates the type of data that would be generated from kinetic studies of a reaction involving this compound. The actual values would depend on the specific reaction being investigated.

Advanced Techniques for In Situ Reaction Analysis of this compound Reactions and Interactions

The real-time analysis of chemical reactions as they occur, known as in situ analysis, is crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. For a compound like this compound, which possesses a reactive isoxazole ring and a thiol group, in situ techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy offer powerful tools to monitor its transformations and interactions in real-time. These non-invasive techniques provide molecular-level information without the need for sample extraction, thus preserving the integrity of the reaction system.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a versatile technique for monitoring the progress of chemical reactions by tracking changes in the vibrational modes of functional groups. By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, spectra can be continuously recorded, providing a real-time profile of the concentration of reactants, intermediates, and products.

For the analysis of reactions involving this compound, specific infrared bands would be of particular interest. The stretching vibration of the S-H bond in the thiol group typically appears in the region of 2550-2600 cm⁻¹. The disappearance of this band could indicate reactions such as disulfide bond formation or S-alkylation. Concurrently, changes in the vibrational modes of the isoxazole ring, typically observed in the 1600-1400 cm⁻¹ region (C=N and C=C stretching) and the 1300-1000 cm⁻¹ region (ring breathing and C-O stretching), would provide insights into the stability and reactivity of the heterocyclic core during a chemical transformation. The C-O stretching of the methoxy (B1213986) group would also be a key indicator to monitor.

Hypothetical In Situ FTIR Monitoring of the Oxidation of this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Change During Reaction Information Gained
S-H Stretch~2570Decrease in intensityConsumption of the thiol reactant
C=N Stretch (Isoxazole)~1590Shift or intensity changeAlteration of the isoxazole ring electronics
C-O-C Stretch (Methoxy)~1180Minimal changeStability of the methoxy group
Disulfide (S-S) Stretch~500-540Increase in intensityFormation of the disulfide product

This table is based on characteristic vibrational frequencies for similar functional groups and represents a hypothetical scenario due to the absence of specific experimental data for this compound.

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the thiol and disulfide functionalities. An in situ Raman analysis would involve directing a laser beam into the reaction mixture and collecting the scattered light.

The S-H stretching vibration, while observable in the Raman spectrum, is often weak. However, the S-S disulfide bond, which is notoriously difficult to observe in FTIR, typically exhibits a moderately strong and characteristic Raman signal in the 500-550 cm⁻¹ region. This makes Raman spectroscopy an excellent tool for monitoring the formation of disulfide-linked products from this compound. Furthermore, the vibrations of the isoxazole ring would also be Raman active and could be monitored for changes in structure and electronic environment.

Hypothetical Raman Spectral Data for Monitoring a Reaction of this compound

Raman Shift (cm⁻¹) Assignment Potential Use in Reaction Monitoring
~2570S-H StretchMonitoring the consumption of the thiol starting material.
~1610C=N Stretch (Isoxazole Ring)Tracking changes to the isoxazole ring integrity and substitution.
~1450CH₃ Bending (Methoxy)Confirming the stability of the methoxy group.
~680C-S StretchMonitoring the environment of the carbon-sulfur bond.
~510S-S StretchDetecting the formation of a disulfide product.

This data is hypothetical and based on typical Raman shifts for the indicated functional groups. Specific values for this compound would need to be determined experimentally.

The combination of in situ FTIR and Raman spectroscopy would provide a comprehensive, real-time understanding of the chemical transformations of this compound. By monitoring the disappearance of reactant peaks and the appearance of product peaks, detailed kinetic profiles can be constructed. Furthermore, the detection of unexpected spectral features could lead

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxyisoxazole-5-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cycloaddition of nitrile oxides to alkynes (e.g., using hypervalent iodine reagents) or through oxime cyclization followed by thiolation. For example, chloromethyl intermediates (e.g., 5-(chloromethyl)isoxazole derivatives) can be converted to thiols via nucleophilic substitution with thiourea or sodium hydrosulfide. Reaction conditions such as temperature (e.g., 0–80°C), solvent polarity, and catalyst choice (e.g., triethylamine) significantly affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The thiol proton (-SH) may appear as a broad singlet (~1–3 ppm), but deuterated solvents or derivatization (e.g., S-alkylation) are recommended to prevent signal broadening. Methoxy groups (-OCH₃) resonate at ~3.8–4.0 ppm.
  • IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and S-H (2550–2600 cm⁻¹) confirm thiol functionality.
  • HRMS : Exact mass analysis (e.g., m/z calculated for C₅H₅NO₂S: 143.0045) validates molecular composition.
    Cross-referencing with synthetic intermediates (e.g., chloromethyl precursors) ensures structural integrity .

Q. What strategies are effective for functionalizing the thiol group in this compound?

  • Methodological Answer : S-alkylation using halogenated alkanes (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃, NaH) is a standard approach. For example, reacting this compound with ethyl bromoacetate yields S-ester derivatives. Monitor reactions via TLC (silica gel, UV visualization) and optimize stoichiometry (1:1.2 thiol:alkylating agent) to minimize disulfide byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and nucleophilic sites. For instance, exact exchange functionals (e.g., hybrid functionals) improve thermochemical accuracy for sulfur-containing systems. Analyze charge distribution to rationalize regioselectivity in electrophilic substitutions (e.g., at the thiol vs. methoxy group) .

Q. What are the common sources of variability in synthetic yields of this compound derivatives?

  • Methodological Answer : Variability arises from:

  • Chlorination methods : N-Chlorosuccinimide (NCS) in dichloromethane vs. Cl₂ gas may produce different intermediates (e.g., dichlorinated byproducts).
  • Oxidation sensitivity : Thiol groups oxidize to disulfides; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
    Mitigate issues by optimizing reaction time (e.g., 2–6 hours) and employing scavengers (e.g., DTT for disulfide reduction) .

Q. How does the steric and electronic environment of the isoxazole ring influence thiol reactivity in nucleophilic substitutions?

  • Methodological Answer : Electron-withdrawing groups (e.g., methoxy at position 3) increase thiol acidity, enhancing nucleophilicity. Steric hindrance from substituents (e.g., phenyl at position 5) slows S-alkylation. Computational studies (e.g., Hammett σ constants) correlate substituent effects with reaction rates. For example, para-substituted aryl groups reduce reactivity due to steric bulk .

Q. How can contradictory literature data on biological activity of thiol-containing isoxazoles be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Purity differences : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay conditions : Standardize bioactivity tests (e.g., MIC for antimicrobial studies) across labs.
  • Structural analogs : Compare activity of this compound with its S-methylated or oxidized (disulfide) forms to isolate pharmacophore contributions. Reproducibility requires detailed reporting of synthetic protocols and analytical data .

Handling and Stability

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Use stabilizers (e.g., 1% ascorbic acid) in solution phases. Monitor stability via periodic TLC or LC-MS; degradation products (e.g., disulfides) appear as new spots/peaks. For long-term storage, lyophilize and seal under vacuum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.